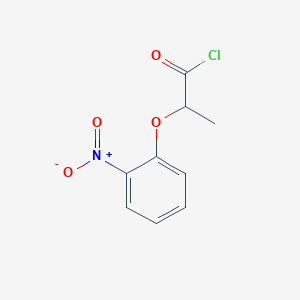

2-(2-Nitrophenoxy)propanoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenoxy)propanoyl chloride typically involves the reaction of 2-nitrophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Nitrophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Hydrogen gas, palladium catalyst

Hydrolysis Conditions: Water, mild acidic or basic conditions

Major Products Formed

Amides: Formed from reaction with amines

Esters: Formed from reaction with alcohols

Amines: Formed from reduction of the nitro group

Carboxylic Acids: Formed from hydrolysis of the acyl chloride group

Aplicaciones Científicas De Investigación

2-(2-Nitrophenoxy)propanoyl chloride is used in various scientific research applications, including:

Proteomics Research: It is used as a reagent in the study of proteins and their functions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

Mecanismo De Acción

The mechanism of action of 2-(2-Nitrophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various chemical syntheses and modifications of biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Nitrophenoxy)acetyl chloride

- 2-(2-Nitrophenoxy)butanoyl chloride

- 2-(2-Nitrophenoxy)benzoyl chloride

Uniqueness

2-(2-Nitrophenoxy)propanoyl chloride is unique due to its specific reactivity profile and the presence of both a nitro group and an acyl chloride group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Actividad Biológica

2-(2-Nitrophenoxy)propanoyl chloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by a nitrophenyl moiety and a propanoyl chloride functional group, suggests potential biological activities that merit investigation.

- Molecular Formula : C₉H₈ClNO₃

- Molecular Weight : 215.62 g/mol

- Structure : The compound features a nitrophenoxy group attached to a propanoyl chloride, which contributes to its reactivity with biological nucleophiles.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with various biological systems. The following sections summarize key findings from recent studies.

1. Interaction with Biological Nucleophiles

Studies have indicated that this compound reacts with nucleophiles such as amino acids and proteins. This interaction is critical for understanding its potential mechanisms of action within biological systems. For instance, the compound may modify protein structures, impacting their function and activity.

2. Anti-inflammatory Potential

A study examining derivatives of nitrophenyl compounds highlighted that certain analogs exhibit significant anti-inflammatory properties. Specifically, compounds similar to this compound were shown to reduce cytokine release in lipopolysaccharide (LPS)-challenged macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Cytokine Release Inhibition

In vitro experiments demonstrated that specific derivatives of nitrophenyl compounds significantly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. For example, compound 39 from a related study improved outcomes in models of acute lung injury by reducing cytokine production and inflammatory cell infiltration in lung tissues .

Case Study 2: Reactivity Studies

Research focused on the reactivity of this compound with thiols revealed rapid reactions that lead to the formation of stable products. This reactivity underscores the potential for this compound to be utilized as a modifying agent in biochemical applications, particularly in proteomics.

Data Tables

Propiedades

IUPAC Name |

2-(2-nitrophenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-5-3-2-4-7(8)11(13)14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSJVEATDQEPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.